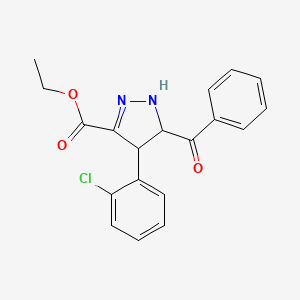![molecular formula C18H20F2N2OS B6035267 N-{[1-(2,3-difluorobenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6035267.png)
N-{[1-(2,3-difluorobenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2,3-difluorobenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide, commonly known as DTG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTG is a selective agonist of the sigma-1 receptor, which is a protein that plays a crucial role in various cellular processes, including cell survival, differentiation, and apoptosis.
Mechanism of Action
DTG selectively activates the sigma-1 receptor, which is a chaperone protein that regulates various cellular processes, including ion channel activity, intracellular calcium signaling, and protein folding. Activation of the sigma-1 receptor by DTG has been shown to modulate various neurotransmitter systems, including dopamine, glutamate, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
DTG has been shown to have various biochemical and physiological effects, including neuroprotection, neuroregeneration, and anti-inflammatory effects. DTG has been shown to protect neurons from oxidative stress, inflammation, and excitotoxicity, which are implicated in various neurodegenerative diseases. DTG has also been shown to promote neuroregeneration and synaptic plasticity, which are important for learning and memory.
Advantages and Limitations for Lab Experiments
DTG has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, DTG has several limitations, including its poor solubility in water, which can limit its use in in vitro experiments, and its potential off-target effects, which can complicate interpretation of results.
Future Directions
DTG has several potential future directions for scientific research, including its use as a therapeutic agent for neurodegenerative diseases, depression, and addiction. DTG has also been shown to have potential applications in regenerative medicine and tissue engineering, due to its ability to promote neuroregeneration and synaptic plasticity. Future research should focus on further elucidating the mechanism of action of DTG, identifying its potential off-target effects, and optimizing its pharmacological properties for therapeutic applications.
Synthesis Methods
DTG is synthesized by reacting 2-aminothiophene with 1-(2,3-difluorobenzyl)piperidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-chloro-N-methylacetamide to yield DTG.
Scientific Research Applications
DTG has been extensively studied in scientific research due to its potential therapeutic applications. The sigma-1 receptor, which is selectively activated by DTG, has been implicated in various physiological and pathological processes, including neuroprotection, neurodegeneration, depression, and addiction. DTG has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DTG has also been shown to have antidepressant effects in animal models of depression.
properties
IUPAC Name |
N-[[1-[(2,3-difluorophenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2OS/c19-15-6-1-5-14(17(15)20)12-22-8-2-4-13(11-22)10-21-18(23)16-7-3-9-24-16/h1,3,5-7,9,13H,2,4,8,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIBSGDSQANTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C(=CC=C2)F)F)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6035196.png)

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6035207.png)

![3-isopropyl-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6035219.png)
![3,4-dihydro-2H-chromen-3-yl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6035236.png)
![2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6035240.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6035249.png)

![1-(3-nitrophenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6035251.png)
![4-cyclopentyl-3-{2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6035252.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6035269.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6035274.png)
![1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6035276.png)